Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

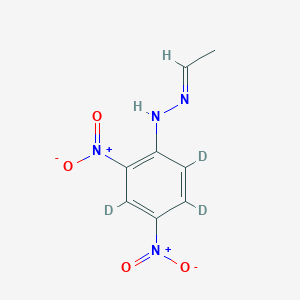

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is a deuterium-labeled derivative of Acetaldehyde 2,4-dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and tracing applications, particularly in the field of pharmacokinetics and drug metabolism studies .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 involves the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine in the presence of deuterium oxide (D2O). The reaction typically proceeds under mild conditions, with the deuterium atoms being incorporated into the hydrazone moiety. The reaction can be represented as follows:

CH3CHO+C6H3(NO2)2NHNH2→CH3CH=NNHC6H3(NO2)2

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms and achieve high yields and purity .

化学反応の分析

Types of Reactions

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydrazone group to amines.

Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenylhydrazones

科学的研究の応用

Chemical Properties and Mechanism of Action

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 functions primarily through an electrophilic addition mechanism. It interacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. The incorporation of deuterium enhances its stability and allows for precise quantitation in complex mixtures. The reaction can be catalyzed by bases such as sodium hydroxide or potassium hydroxide, leading to the formation of colored products that can be easily detected spectrophotometrically.

Analytical Chemistry

- Stable Isotope Labeling : this compound is widely utilized as a stable isotope-labeled compound for tracing and quantification in various analytical techniques. Its deuterium labeling allows researchers to differentiate between labeled and unlabeled compounds in complex samples.

- HPLC Analysis : The compound is employed in high-performance liquid chromatography (HPLC) to analyze carbonyl compounds in environmental samples, including mainstream smoke from tobacco products. Acid-catalyzed isomerization studies have shown its effectiveness in quantifying carbonyl derivatives under various conditions .

Biochemical Studies

- Metabolic Pathways : In metabolic studies, this compound is used to track the incorporation and transformation of labeled acetaldehyde in biological systems. Its ability to form stable derivatives with carbonyls makes it a valuable tool for understanding metabolic fluxes and pathways.

- Cellular Effects : It aids in studying the biochemical effects of aldehydes and ketones on cellular processes such as gene expression and cell signaling pathways. By quantifying these interactions, researchers can gain insights into metabolic disorders and cellular responses.

Pharmacokinetics

- Drug Metabolism Studies : The compound is instrumental in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its stable isotope labeling allows for precise tracking of drug metabolites in biological fluids .

- Toxicology : In toxicological assessments, this compound helps evaluate the effects of aldehydes on cellular metabolism and enzyme activity at varying concentrations.

Case Study 1: Environmental Analysis

A study analyzed carbonyl compounds in mainstream tobacco smoke using this compound as a derivatizing agent. The results indicated that the compound effectively captured carbonyls for HPLC analysis under varying conditions of acidity and concentration .

Case Study 2: Drug Metabolism

In pharmacokinetic research involving a new drug candidate, this compound was used to trace the metabolic pathways of the drug in animal models. The incorporation of deuterium allowed researchers to differentiate between the drug and its metabolites accurately over time.

作用機序

The mechanism of action of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 involves its use as a tracer molecule. The deuterium atoms incorporated into the compound allow for precise tracking and quantitation using techniques such as mass spectrometry. The compound interacts with various molecular targets and pathways depending on the specific application, providing valuable insights into the behavior and transformation of labeled compounds in different environments .

類似化合物との比較

Similar Compounds

- Formaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

- Acetone 2,4-dinitrophenylhydrazone-3,5,6-d3

- Benzaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

Uniqueness

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is unique due to its specific labeling with deuterium atoms, which enhances its stability and allows for precise analytical applications. Compared to other similar compounds, it offers distinct advantages in terms of tracing and quantitation in complex biological and chemical systems .

生物活性

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 (commonly referred to as Acetaldehyde DNPH-d3) is a deuterated derivative of the classic 2,4-dinitrophenylhydrazone (DNPH) compound used primarily in analytical chemistry to detect carbonyl compounds such as aldehydes and ketones. This article delves into its biological activity, mechanisms of action, and applications in research.

Target of Action

Acetaldehyde DNPH-d3 specifically targets aldehydes and ketones through a nucleophilic addition-elimination reaction. The compound reacts with carbonyl groups to form stable hydrazone derivatives, which can be quantitatively analyzed.

Mode of Action

The electrophilic addition mechanism involves the compound adding across the carbon-oxygen double bond of aldehydes or ketones. This reaction is typically catalyzed by bases such as sodium hydroxide or potassium hydroxide, leading to the formation of colored products that can be measured spectrophotometrically.

Cellular Effects

Acetaldehyde DNPH-d3 plays a significant role in various cellular processes by enabling the detection and quantification of aldehydes and ketones—important intermediates in cellular metabolism. Its interaction with these compounds aids in studying their effects on cell signaling pathways and gene expression.

Metabolic Pathways

The compound participates in metabolic pathways related to the oxidation of aldehydes and ketones. By forming stable derivatives with these carbonyl compounds, it assists researchers in tracking metabolic flux and metabolite levels in biological samples.

Pharmacokinetics

Acetaldehyde DNPH-d3 is characterized by its stability under standard storage conditions. However, exposure to moisture or extreme temperatures can decrease its reactivity over time. Long-term studies indicate that it maintains efficacy for detecting carbonyl compounds.

Dosage Effects in Animal Models

Research indicates that the effects of Acetaldehyde DNPH-d3 vary with dosage:

- Low Doses: Effectively detects and quantifies aldehydes and ketones without significant adverse effects.

- High Doses: May exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism.

Transport and Distribution

Within biological systems, Acetaldehyde DNPH-d3 is transported via passive diffusion and active transport mechanisms. Its localization within cells is influenced by interactions with transporters and binding proteins, affecting its accumulation in specific cellular compartments like the cytoplasm and organelles such as mitochondria.

Comparative Analysis

| Compound | Unique Features |

|---|---|

| Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 | Deuterated for enhanced stability; used for precise analytical applications |

| Formaldehyde 2,4-Dinitrophenylhydrazone-d3 | Similar detection method but less stable than its acetaldehyde counterpart |

| Acetone 2,4-Dinitrophenylhydrazone-d3 | Used for detecting acetone specifically; less versatile than acetaldehyde derivative |

Case Studies

-

Detection of Aldehydes in E-Cigarette Aerosols

A study demonstrated the effectiveness of Acetaldehyde DNPH-d3 in measuring formaldehyde yields from e-cigarettes. The derivatization method employed allowed for accurate quantification of carbonyl compounds present in vapor products . -

Impact on Personal Exposure to VOCs during COVID-19

Research highlighted the role of Acetaldehyde DNPH-d3 in assessing changes in personal exposure to volatile organic compounds (VOCs) during lockdown measures. The study found variations in indoor air quality related to aldehyde levels due to increased home cooking activities .

特性

IUPAC Name |

2,3,5-trideuterio-N-[(E)-ethylideneamino]-4,6-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+/i3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBOQRNOMHHDFB-BOZDYOBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。